molecular formula C12H16N2O3 B13704181 4-[(3-Nitrophenyl)amino]cyclohexanol

4-[(3-Nitrophenyl)amino]cyclohexanol

Katalognummer: B13704181
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: QICXUFJZYJEROS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Nitrophenyl)amino]cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a 3-nitrophenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitrophenyl)amino]cyclohexanol typically involves the reaction of cyclohexanol with 3-nitroaniline under specific conditions. One common method includes the use of a catalyst to facilitate the nucleophilic substitution reaction, where the amino group of 3-nitroaniline attacks the hydroxyl group of cyclohexanol, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(3-Nitrophenyl)amino]cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocyclohexanone, while reduction can produce aminocyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(3-Nitrophenyl)amino]cyclohexanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[(3-Nitrophenyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical interactions, influencing the compound’s biological activity. The cyclohexanol moiety may also play a role in modulating the compound’s overall effect by affecting its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

    trans-4-Aminocyclohexanol: This compound is structurally similar but lacks the nitrophenyl group, resulting in different chemical properties and applications.

    Cyclohexanol: A simpler compound that serves as a precursor in the synthesis of more complex derivatives like 4-[(3-Nitrophenyl)amino]cyclohexanol.

Uniqueness: this compound is unique due to the presence of both the cyclohexanol and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

4-(3-nitroanilino)cyclohexan-1-ol

InChI

InChI=1S/C12H16N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-3,8-9,12-13,15H,4-7H2

InChI-Schlüssel

QICXUFJZYJEROS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1NC2=CC(=CC=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.